[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile
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Overview
Description
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with hydroxy and methyl groups, as well as a 2-methylphenyl group and a propanedinitrile moiety.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target related to leishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner, leading to changes that result in its pharmacological effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with pathways related to these diseases .
Result of Action
The compound has been found to exhibit potent antileishmanial and antimalarial activities . In vitro antileishmanial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate, and in vivo antimalarial activities were evaluated against Plasmodium berghei infected mice . The results revealed that these compounds displayed superior activity compared to standard drugs .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, a similar compound was synthesized in water at ambient temperature , suggesting that the compound might be stable and active under these conditions.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Related pyrazole compounds have been shown to have various effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxy, methyl, and nitrile groups, along with the 2-methylphenyl moiety, makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-methylphenyl)methyl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-5-3-4-6-12(9)14(11(7-16)8-17)13-10(2)18-19-15(13)20/h3-6,11,14H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGKRZFGYYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(NNC2=O)C)C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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